Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized by scientists at Merck Research Laboratories in 2003, and since then, it has been extensively studied for its potential therapeutic properties.
作用機序
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the basal ganglia and cerebellum. Activation of mGluR4 has been shown to reduce glutamate release and to modulate dopamine release, which may contribute to its therapeutic effects.
生化学的および生理学的効果
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been shown to increase the affinity of mGluR4 for its endogenous ligand, L-glutamate, and to enhance receptor signaling in vitro. In vivo, it has been shown to increase dopamine release in the striatum and to reduce glutamate release in the nucleus accumbens. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate in lab experiments is its selectivity for mGluR4, which reduces the likelihood of off-target effects. However, its limited solubility and stability may present challenges for experimental design and interpretation.
将来の方向性
Future research on Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate may focus on its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It may also be studied for its potential use as a tool compound for investigating the role of mGluR4 in various physiological and pathological processes. Additionally, further optimization of its pharmacokinetic properties may be pursued to enhance its therapeutic potential.
合成法
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can be synthesized using a multi-step process involving the reaction of cyclobutanone with hydroxylamine hydrochloride, followed by the reaction of the resulting oxime with ethyl bromoacetate. The final step involves the reduction of the resulting ester with sodium borohydride to yield Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate.
科学的研究の応用
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to improve motor function in animal models of Parkinson's disease and to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-16-10(14)11(5-3-6-11)12(15)7-4-8-13-9-12/h13,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLQDIWDZPCSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2(CCCNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。